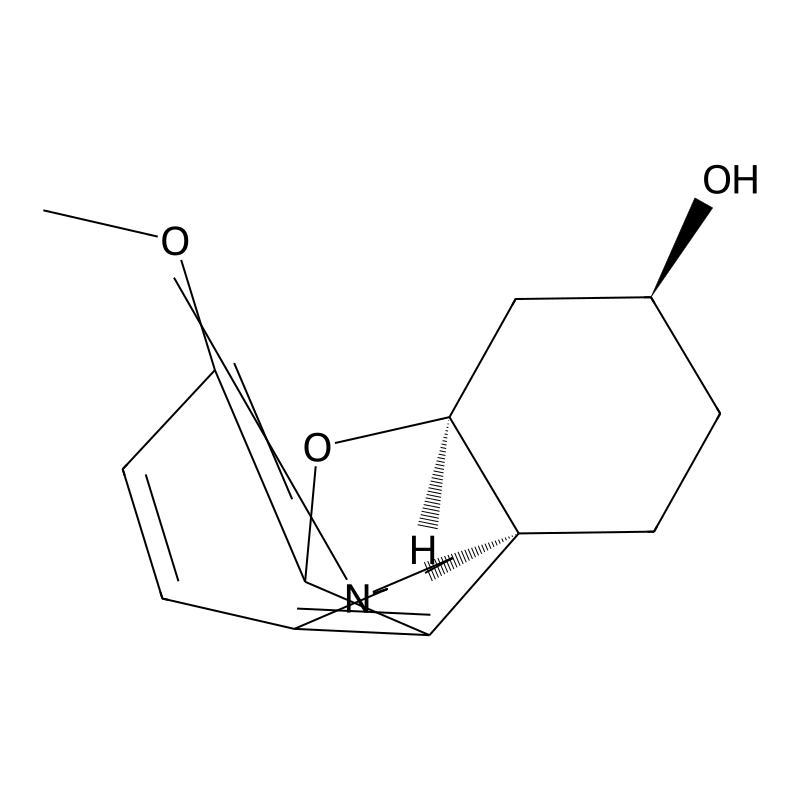Lycoramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Lycoramine is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, particularly in plants like Lycoris and Narcissus. Its chemical structure is characterized by the formula C₁₇H₂₃N₁O₃, featuring a complex arrangement of rings and functional groups that contribute to its biological properties. Lycoramine is known for its potential medicinal applications, particularly in neuroprotective and anti-inflammatory contexts.
Anti-inflammatory and Antioxidant Properties:
Studies have shown that lycoramine possesses significant anti-inflammatory and antioxidant effects. It can inhibit the production of inflammatory mediators and reduce oxidative stress, both of which are implicated in various diseases like arthritis, neurodegenerative disorders, and cardiovascular diseases.
- A study published in the journal "Bioscience, Biotechnology, and Biochemistry" demonstrated that lycoramine effectively suppressed the production of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases .
- Another study published in "Molecules" found that lycoramine exhibited strong antioxidant activity, scavenging free radicals and protecting cells from oxidative damage .
Anti-Cancer Properties:
Research suggests that lycoramine might have promising anti-cancer properties. Studies have shown that it can induce cell death in various cancer cell lines, inhibit cancer cell proliferation and migration, and promote apoptosis (programmed cell death).
- A study published in "Oncology Reports" reported that lycoramine treatment significantly suppressed the growth and viability of human gastric cancer cells .
- Another study in "Life Sciences" demonstrated that lycoramine induced apoptosis in human leukemia cells by activating specific signaling pathways .
Anti-viral and Anti-bacterial Effects:
Lycoramine has also shown potential antiviral and antibacterial activities. Studies suggest that it can inhibit the replication of various viruses and bacteria, making it a potential candidate for developing new therapeutic agents.
- A study published in "Antiviral Research" reported that lycoramine exhibited antiviral activity against influenza A virus by inhibiting viral attachment and entry into host cells .
- Another study in "Letters in Applied Microbiology" found that lycoramine displayed antibacterial activity against several pathogenic bacterial strains .
Other Potential Applications:
Research on lycorine is ongoing, exploring its potential applications in various other areas. Some studies have investigated its ability to:
- Hinder the growth of specific fungi: A study in "Mycologia" reported that lycorine displayed antifungal activity against certain fungal species .
- Enhance the production of particular enzymes: A study in "Phytochemistry" found that lycorine treatment increased the production of specific enzymes involved in plant defense mechanisms .
- Cyclization Reactions: The construction of its multi-ring structure typically employs cyclization methods such as the Dieckmann cyclization and intramolecular Heck reactions .
- Reduction Reactions: Asymmetric total syntheses have utilized catalytic enantioselective reductions to achieve specific stereochemistry .
- Functional Group Transformations: Various transformations, including acetylation and methylation, are employed to modify functional groups during synthesis .
Research indicates that lycoramine exhibits a range of biological activities:
- Neuroprotective Effects: It has been shown to protect neuronal cells from apoptosis and oxidative stress, making it a candidate for neurodegenerative disease treatments .
- Antimicrobial Properties: Lycoramine demonstrates antimicrobial effects against certain bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Activity: Studies have indicated that it may reduce inflammation, providing therapeutic avenues for inflammatory diseases .
Lycoramine can be synthesized through various methods, including:
- Total Synthesis via Cyclization: Initial steps involve constructing the core rings followed by functional group modifications. A notable approach includes the use of the Dieckmann cyclization method .
- Asymmetric Synthesis: Recent advancements have focused on enantioselective reductions to produce specific stereoisomers of lycoramine .
- Formal Syntheses: Some methodologies utilize formal synthesis techniques that simplify the process by employing key intermediates derived from other compounds .
Lycoramine's potential applications extend across multiple fields:
- Pharmaceutical Development: Due to its neuroprotective and anti-inflammatory properties, it is being explored as a treatment for neurodegenerative disorders like Alzheimer's disease.
- Agricultural Uses: Its antimicrobial properties may find applications in agricultural settings for pest control or as a natural pesticide.
- Cosmetic Industry: Potential use in skincare formulations due to its anti-inflammatory effects.
Studies on lycoramine's interactions with other compounds reveal interesting insights:
- Synergistic Effects: Research suggests that combining lycoramine with other alkaloids may enhance its biological activity, particularly in neuroprotection and antimicrobial efficacy.
- Mechanistic Insights: Investigations into its interaction with cellular pathways indicate that it may modulate various signaling cascades involved in inflammation and apoptosis .
Lycoramine shares structural and functional similarities with several other alkaloids from the Amaryllidaceae family. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Galanthamine | Similar ring structure; acetylated | Notable for its use in treating Alzheimer's disease |
| Narciclasine | Contains similar core structure | Exhibits cytotoxic properties against cancer cells |
| Crinamine | Similar nitrogen-containing rings | Known for its analgesic effects |
| Lycorine | Shares basic ring structure | Exhibits antitumor activity |
Lycoramine stands out due to its specific neuroprotective properties and unique synthesis pathways that differentiate it from these similar compounds. Its diverse biological activities make it a compound of interest in both pharmacological research and potential therapeutic applications.
Purity
Quantity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]
Pictograms


Acute Toxic;Irritant








